molecular formula C16H18N2O3S B5562639 (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

Cat. No.: B5562639
M. Wt: 318.4 g/mol
InChI Key: CXYSMBCNAMDIIY-KAMYIIQDSA-N
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Description

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography might be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(12-3-5-13(20-2)6-4-12)14-15(19)17-16(22-14)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYSMBCNAMDIIY-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N=C(S1)N2CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C(=O)N=C(S1)N2CCOCC2)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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